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Compound of Interest

Compound Name: Methyl Decanoate

Cat. No.: B1676445 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
decanoate (C₁₁H₂₂O₂), a fatty acid methyl ester. It includes detailed data interpretation for

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines

detailed experimental protocols for acquiring this data, intended to aid in the identification,

characterization, and quality control of this compound in a research and development setting.

Chemical Structure
Methyl decanoate consists of a ten-carbon acyl chain attached to a methyl ester group.

Structure: CH₃(CH₂)₈COOCH₃ IUPAC Name: Methyl decanoate[1] Molecular Formula:

C₁₁H₂₂O₂[1] Molecular Weight: 186.29 g/mol [1]

Spectroscopic Data Summary
The following sections present the key spectroscopic data for methyl decanoate in a

structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is used to determine the structure of a molecule by observing the

chemical environment of its hydrogen atoms. The spectrum of methyl decanoate is

characterized by distinct signals corresponding to the terminal methyl group, the methylene

chain, the methylene group adjacent to the carbonyl, and the methoxy group of the ester.

Table 1: ¹H NMR Spectroscopic Data for Methyl Decanoate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.66 Singlet 3H
Methoxy group (-

OCH₃)

2.31 Triplet 2H
Methylene group α to

carbonyl (-CH₂COO-)

1.61 Quintet 2H

Methylene group β to

carbonyl (-

CH₂CH₂COO-)

1.27 Multiplet 12H

Methylene groups in

the acyl chain (-

(CH₂)₆-)

0.88 Triplet 3H
Terminal methyl group

(-CH₂CH₃)

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. In the proton-

decoupled spectrum of methyl decanoate, each unique carbon atom gives a single peak.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Decanoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1676445?utm_src=pdf-body
https://www.benchchem.com/product/b1676445?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-Decanoate
https://www.benchchem.com/product/b1676445?utm_src=pdf-body
https://www.benchchem.com/product/b1676445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

174.21 Carbonyl carbon (C=O)

51.35 Methoxy carbon (-OCH₃)

34.17 Methylene carbon α to carbonyl (-CH₂COO-)

31.99 Methylene carbon (C8)

29.54 Methylene carbon (C4 or C5)

29.39 Methylene carbon (C6)

29.30 Methylene carbon (C5 or C4)

25.09
Methylene carbon β to carbonyl (-

CH₂CH₂COO-)

22.77 Methylene carbon (C9)

14.12 Terminal methyl carbon (-CH₃)

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of methyl decanoate is dominated by strong absorptions corresponding to the ester functional

group and the long hydrocarbon chain.

Table 3: Key IR Absorption Bands for Methyl Decanoate
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Intensity

2960-2850 Alkyl (CH₃, CH₂) C-H Stretch Strong

1745-1735 Ester C=O Stretch Strong, Sharp

1465 Methylene C-H Bend (Scissoring) Medium

1370 Methyl C-H Bend (Rocking) Weak-Medium

1250-1160 Ester
C-O Stretch

(Asymmetric)
Strong

1150-1000 Ester
C-O Stretch

(Symmetric)
Strong

Note: These are characteristic ranges for fatty acid methyl esters. Specific peak positions can

be found on spectral databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. Electron Ionization (EI) is a common technique for volatile compounds like methyl
decanoate.

Table 4: Major Mass Spectrometry Fragments for Methyl Decanoate (EI-MS)
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m/z
Proposed Fragment
Identity

Relative Intensity

186 [M]⁺ (Molecular Ion) Low

155 [M - OCH₃]⁺ Low

143 [M - C₃H₇]⁺ Medium

101 [C₅H₉O₂]⁺ Low

87 [C₄H₇O₂]⁺ High

74
[CH₃OC(OH)=CH₂]⁺

(McLafferty Rearrangement)
Very High (Base Peak)

43 [C₃H₇]⁺ Medium

Data sourced from PubChem and NIST WebBook.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS)

Methyl decanoate sample

Pipettes

Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of methyl decanoate in 0.6-0.7 mL

of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Experiment Type: Standard 1D proton NMR.

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Relaxation Delay: 5-10 seconds to ensure full relaxation of protons.

Number of Scans: 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition:

Experiment Type: Proton broadband-decoupled ¹³C NMR.

Pulse Program: Standard zgdc30 or similar with decoupling.

Spectral Width: Approximately 0-220 ppm.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 scans, as ¹³C has low natural abundance and sensitivity.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS signal

at 0.00 ppm. Integrate the peaks in the ¹H spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in methyl decanoate.

Materials and Equipment:
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FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a

diamond or ZnSe crystal).

Methyl decanoate sample (liquid).

Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and

powered on, allowing the instrument to stabilize.

Background Spectrum Acquisition: Clean the ATR crystal surface with isopropanol and a lint-

free wipe, allowing it to dry completely. Acquire a background spectrum to measure the

ambient atmosphere, which will be subtracted from the sample spectrum.

Sample Measurement: Place a single drop of liquid methyl decanoate directly onto the

center of the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically sufficient for a neat liquid.

Data Processing and Analysis:

The software will automatically perform a background subtraction.

Perform a baseline correction if needed.

Use the peak-picking function to identify the wavenumbers of the major absorption bands.

Compare the peak positions with known correlation tables to assign functional groups.
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Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of methyl decanoate.

Materials and Equipment:

GC-MS system with an Electron Ionization (EI) source.

Capillary column suitable for FAMEs (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

Methyl decanoate sample.

Solvent (e.g., hexane or ethyl acetate).

Autosampler vials.

Procedure:

Sample Preparation: Prepare a dilute solution of methyl decanoate (e.g., 100 µg/mL) in

hexane. Transfer the solution to a 2 mL autosampler vial.

GC Method Parameters (Typical):

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes. (This program should be optimized for the specific

instrument and column).

MS Method Parameters (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Data Acquisition and Analysis:

Inject the sample and start the acquisition.

Identify the peak corresponding to methyl decanoate in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to confirm the structure. Compare the obtained

spectrum with a reference library (e.g., NIST).

Visualization of Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic analysis of

methyl decanoate.
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1. Sample Preparation

2. Data Acquisition

3. Data Analysis & Interpretation

4. Structure Confirmation
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with TMS

Use Neat Liquid Dilute in Hexane

¹H & ¹³C NMR

NMR Spectrometer

FTIR-ATR
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GC-MS
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Integration

Coupling Patterns

Absorption Bands
(Wavenumbers)

Molecular Ion Peak
Fragmentation Pattern

Combined Spectroscopic Data

Verified Structure:
Methyl Decanoate

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic analysis of methyl decanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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